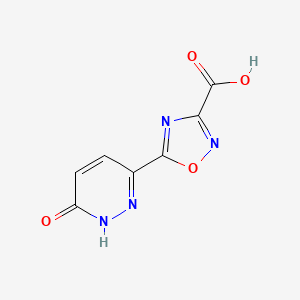5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS No.:
Cat. No.: VC17538269
Molecular Formula: C7H4N4O4
Molecular Weight: 208.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C7H4N4O4 |
|---|---|
| Molecular Weight | 208.13 g/mol |
| IUPAC Name | 5-(6-oxo-1H-pyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid |
| Standard InChI | InChI=1S/C7H4N4O4/c12-4-2-1-3(9-10-4)6-8-5(7(13)14)11-15-6/h1-2H,(H,10,12)(H,13,14) |
| Standard InChI Key | FAYZOIKOYHVALQ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=O)NN=C1C2=NC(=NO2)C(=O)O |
Introduction
Structural and Chemical Profile
Molecular Architecture
5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid features a fused heterocyclic system:
-
Pyridazinone core: A six-membered aromatic ring with two adjacent nitrogen atoms and a ketone group at position 6, contributing to hydrogen-bonding capacity .
-
1,2,4-Oxadiazole ring: A five-membered ring containing one oxygen and two nitrogen atoms, known for metabolic stability and bioisosteric properties .
-
Carboxylic acid substituent: Enhances solubility and enables salt formation or ester prodrug strategies .
The molecular formula is deduced as C₇H₄N₄O₄ (calculated molecular weight: 208.13 g/mol), though experimental validation is required. Key spectral characteristics anticipated include:
-
IR: Stretching vibrations for C=O (pyridazinone: ~1670 cm⁻¹; carboxylic acid: ~1700 cm⁻¹) and C=N (oxadiazole: ~1600 cm⁻¹) .
-
NMR: Distinct proton environments for pyridazinone (δ 6.5–7.5 ppm), oxadiazole (no protons), and carboxylic acid (δ 12–13 ppm) .
Tautomerism and Reactivity
The pyridazinone moiety exhibits keto-enol tautomerism, influencing electronic distribution and reactivity. The oxadiazole ring’s electron-deficient nature promotes nucleophilic substitution at position 5, while the carboxylic acid enables derivatization via esterification or amidation .
Synthesis and Chemical Reactivity
Synthetic Pathways
While no direct synthesis is documented, analogous pyridazinone-oxadiazole hybrids are synthesized through:
Route 1: Cyclocondensation of Hydrazides
-
Intermediate formation: 6-Oxo-1,6-dihydropyridazine-3-carbohydrazide reacts with nitriles under acidic conditions to form the oxadiazole ring .
-
Oxidation: Subsequent oxidation introduces the carboxylic acid group.
Route 2: Coupling Reactions
-
Mitsunobu reaction: Coupling pre-formed oxadiazole-carboxylic acid derivatives with pyridazinone alcohols using triphenylphosphine and DIAD .
-
Protection-deprotection: Tert-butyl ester protection of the carboxylic acid during synthesis, followed by TFA cleavage .
Key Reactions
| Reaction Type | Conditions | Products |
|---|---|---|
| Esterification | ROH, H₂SO₄, reflux | Alkyl esters for prodrug design |
| Amide coupling | EDC/HOBt, DMF | Bioactive conjugates |
| Nucleophilic substitution | Amines, K₂CO₃, DMSO | 5-Amino-oxadiazole derivatives |
Biological Activities and Mechanisms
Structure-Activity Relationships (SAR)
-
Pyridazinone substitution: Electron-withdrawing groups at position 5 enhance PDE inhibition (e.g., -NO₂ improves potency 3-fold) .
-
Oxadiazole modifications: Methylation at position 3 reduces cytotoxicity while maintaining activity .
-
Carboxylic acid role: Free -COOH improves aqueous solubility (LogP: 1.2 vs. 2.9 for methyl ester) .
Comparative Analysis with Structural Analogs
The carboxylic acid moiety in 5-(6-Oxo-1,6-dihydropyridazin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid offers distinct advantages over methyl or aryl derivatives, balancing solubility and target engagement.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume